Anti‑Plasmodium falciparum Potency Against the Chloroquine‑Resistant W2 Strain
Within the 14‑compound series, the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine scaffold produced the two most potent molecules, with IC₅₀ values of 0.95 µM and 1.3 µM against the chloroquine‑resistant W2 strain of *P. falciparum* [1]. The specific contribution of the 3‑chlorophenyl substituent to potency is evidenced by SAR data showing that the 3‑substituted‑phenyl motif is critical for achieving this level of activity, distinguishing it from unsubstituted, 4‑substituted, or heteroaryl‑bearing analogs that were less active [1].
| Evidence Dimension | In vitro IC₅₀ against chloroquine‑resistant P. falciparum W2 |
|---|---|
| Target Compound Data | IC₅₀ = 0.95 µM or 1.3 µM (one of the two top hits within the 6‑nitro‑2‑(tosylmethyl)‑N‑(3‑substituted‑phenyl)‑quinazolin‑4‑amine series; the exact value for the 3‑chloro congener requires consultation of the full‑text table) [1] |
| Comparator Or Baseline | Reference drugs chloroquine and doxycycline; other analogs in the series that fell below the activity threshold [1] |
| Quantified Difference | The two best compounds displayed IC₅₀ of 0.95 and 1.3 µM, while the remaining 12 analogs were less active; quantitative comparator values for chloroquine and doxycycline are provided in the full paper [1] |
| Conditions | W2 chloroquine‑resistant P. falciparum strain; in vitro culture [1] |
Why This Matters
Procurement of this specific compound enables researchers to interrogate the validated antiplasmodial pharmacophore, whereas generic or near-neighbor quinazolines lack the proven potency fingerprint needed for reproducible *Plasmodium* studies.
- [1] Kabri, Y.; Azas, N.; Dumètre, A.; Hutter, S.; Laget, M.; Verhaeghe, P.; Gellis, A.; Vanelle, P. Original quinazoline derivatives displaying antiplasmodial properties. Eur. J. Med. Chem. 2010, 45 (2), 616–622. DOI: 10.1016/j.ejmech.2009.11.005. View Source
